

# Beyond ATR: A Technical Guide to the Molecular Targets of Rizavasertib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Rizavasertib |           |
| Cat. No.:            | B1683964     | Get Quote |

#### For Immediate Release

Cambridge, MA – November 20, 2025 – This technical guide provides an in-depth analysis of the molecular targets of **Rizavasertib** (also known as A-443654), extending beyond its well-characterized role as an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of this compound.

**Rizavasertib** is a potent ATP-competitive inhibitor, primarily investigated for its role in the DNA damage response pathway through the inhibition of ATR. However, comprehensive kinase profiling has revealed that **Rizavasertib** interacts with a broader range of kinases. Understanding these off-target interactions is crucial for a complete comprehension of its biological effects, potential therapeutic applications, and toxicological profile.

This guide summarizes the quantitative data on **Rizavasertib**'s kinase selectivity, details the experimental methodologies used for target identification, and visualizes the key signaling pathways of its molecular targets.

# Quantitative Analysis of Rizavasertib's Kinase Selectivity

**Rizavasertib** has been profiled against extensive kinase panels to determine its selectivity. The primary method for this has been the KINOMEscan<sup>TM</sup> platform, a competitive binding assay.







The data reveals that besides its high affinity for ATR, **Rizavasertib** interacts with several other kinases, particularly from the AGC and CAMK families.

A significant screening of 220 purified kinases demonstrated that at a concentration of 1  $\mu$ M, **Rizavasertib** inhibited 47 kinases by more than 90%[1]. Further data from the Harvard Medical School (HMS) LINCS project, using a KINOMEscan assay at a 10  $\mu$ M concentration, provides a broader view of its off-target profile[2][3].

Below is a consolidated table of the most significant non-ATR molecular targets of **Rizavasertib**, with binding data expressed as "Percent of Control" (% Ctrl). A lower percentage of control indicates stronger binding of **Rizavasertib** to the kinase. The data is primarily sourced from a comprehensive kinase screen at 1  $\mu$ M and supplemented with data from the HMS LINCS KINOMEscan at 10  $\mu$ M for kinases not present in the former screen.



| Target Kinase | Kinase Family | % Ctrl @ 1 μM | % Ctrl @ 10<br>μΜ | Primary<br>Signaling<br>Pathway(s)                                    |
|---------------|---------------|---------------|-------------------|-----------------------------------------------------------------------|
| AKT1          | AGC           | <10           | 0.1               | PI3K/AKT/mTOR<br>, Cell Survival,<br>Proliferation                    |
| AKT2          | AGC           | <10           | 0.1               | PI3K/AKT/mTOR<br>, Glucose<br>Metabolism                              |
| AKT3          | AGC           | <10           | 0.1               | PI3K/AKT/mTOR<br>, Neuronal<br>Development                            |
| PRKACA (PKA)  | AGC           | <10           | 0.4               | cAMP-dependent<br>pathway,<br>Metabolism,<br>Transcription            |
| PRKACB (PKA)  | AGC           | <10           | 0.3               | cAMP-dependent<br>pathway,<br>Metabolism,<br>Transcription            |
| PRKACG (PKA)  | AGC           | <10           | 0.5               | cAMP-dependent<br>pathway,<br>Metabolism,<br>Transcription            |
| ROCK1         | AGC           | <10           | 1.2               | Rho-associated<br>kinase signaling,<br>Cytoskeleton,<br>Cell Motility |
| ROCK2         | AGC           | <10           | 0.8               | Rho-associated kinase signaling, Cytoskeleton, Cell Motility          |



| PRKD1 (PKCμ)      | САМК | <10 | 0.2 | DAG-PKC<br>signaling, Cell<br>Proliferation,<br>Apoptosis        |
|-------------------|------|-----|-----|------------------------------------------------------------------|
| PRKD2 (PKCν)      | САМК | <10 | 0.3 | DAG-PKC<br>signaling, Cell<br>Proliferation,<br>Apoptosis        |
| PRKD3 (PKCν)      | САМК | <10 | 0.4 | DAG-PKC<br>signaling, Cell<br>Proliferation,<br>Apoptosis        |
| MAPKAPK2          | САМК | <10 | 2.5 | p38 MAPK<br>signaling, Stress<br>Response,<br>Inflammation       |
| PDK1              | AGC  | <10 | 3.5 | PI3K signaling,<br>Activation of AKT<br>and other AGC<br>kinases |
| GSK3B             | CMGC | <10 | 5.0 | Wnt signaling,<br>Glycogen<br>Metabolism, Cell<br>Fate           |
| RPS6KA1<br>(RSK1) | AGC  | <10 | 1.8 | MAPK/ERK<br>signaling, Cell<br>Growth,<br>Proliferation          |
| RPS6KA3<br>(RSK2) | AGC  | <10 | 2.1 | MAPK/ERK<br>signaling, Cell<br>Growth,<br>Proliferation          |
|                   |      |     |     |                                                                  |



| AURKA | Other | <10                  | 8.0 | Mitotic<br>regulation,<br>Centrosome<br>function    |
|-------|-------|----------------------|-----|-----------------------------------------------------|
| AURKB | Other | <10                  | 9.5 | Mitotic<br>regulation,<br>Chromosome<br>segregation |
| CHEK2 | CAMK  | Not in 1μM<br>screen | 1.5 | DNA Damage<br>Response, Cell<br>Cycle Arrest        |
| PLK1  | Other | Not in 1μM<br>screen | 4.5 | Mitotic regulation, Cytokinesis                     |

## **Experimental Protocols**

The primary experimental method for determining the off-target profile of **Rizavasertib** is the KINOMEscan<sup>™</sup> competition binding assay.

## KINOMEscan<sup>™</sup> Competition Binding Assay

Principle: The KINOMEscan<sup>™</sup> assay is a proprietary technology from Eurofins DiscoverX that quantitatively measures the binding of a test compound (**Rizavasertib**) to a large panel of human kinases. The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the immobilized ligand is measured, and a lower amount indicates stronger competition from the test compound.

#### Methodology:

- Kinase Expression: Kinases are produced as fusions with a DNA tag.
- Assay Components: The three main components are the DNA-tagged kinase, an immobilized ligand bead, and the test compound (Rizavasertib).



- Competition: The kinase, immobilized ligand, and Rizavasertib (at a specified concentration, e.g., 1 μM or 10 μM) are incubated together to allow for binding to reach equilibrium.
- · Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are reported as "Percent of Control" (% Ctrl), which is calculated as follows: (Signal in the presence of Rizavasertib / Signal in the presence of DMSO vehicle control) x 100. A % Ctrl of 100 indicates no inhibition, while a lower % Ctrl signifies stronger binding of Rizavasertib to the kinase.

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the off-targets of **Rizavasertib** and a generalized workflow for the KINOMEscan<sup>™</sup> assay.

## **PI3K/AKT/mTOR Signaling Pathway**





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR pathway with **Rizavasertib** inhibition points.



## **MAPK/ERK Signaling Pathway**



Click to download full resolution via product page



Caption: MAPK/ERK pathway showing Rizavasertib's effect on RSK.

#### **KINOMEscan™** Experimental Workflow



Click to download full resolution via product page

Caption: Generalized workflow for the KINOMEscan™ assay.

#### Conclusion

While **Rizavasertib** is a potent inhibitor of ATR, this technical guide demonstrates its significant interactions with a range of other kinases, most notably within the AGC and CAMK families. The polypharmacology of **Rizavasertib**, particularly its potent inhibition of the PI3K/AKT/mTOR and MAPK/ERK pathway components, suggests that its cellular effects are likely a composite of inhibiting multiple signaling nodes. This information is critical for the rational design of future clinical trials, the interpretation of preclinical and clinical data, and the potential for repurposing **Rizavasertib** for other therapeutic indications. Further investigation into the functional consequences of these off-target interactions is warranted to fully elucidate the mechanism of action of **Rizavasertib**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Inhibitor Hijacking of Akt Activation PMC [pmc.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. KINOMEscan data HMS LINCS Project [lincs.hms.harvard.edu]



 To cite this document: BenchChem. [Beyond ATR: A Technical Guide to the Molecular Targets of Rizavasertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683964#molecular-targets-of-rizavasertib-beyond-atr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com